molecular formula C11H21NO4 B14076170 trans-1-Boc-3-(hydroxymethyl)-4-methoxypyrrolidine

trans-1-Boc-3-(hydroxymethyl)-4-methoxypyrrolidine

Cat. No.: B14076170
M. Wt: 231.29 g/mol
InChI Key: UQACEQMXLUFODR-DTWKUNHWSA-N
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Description

trans-1-Boc-3-(hydroxymethyl)-4-methoxypyrrolidine is a chiral pyrrolidine derivative serving as a versatile building block in medicinal chemistry and drug discovery. This compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, making it a crucial intermediate for the synthesis of more complex molecules . The trans-configuration of its stereocenters is often essential for achieving specific biological activity in target compounds. Pyrrolidine-containing scaffolds are of significant interest in developing bioactive molecules. For instance, similar pyrrolidine derivatives are investigated as potent inhibitors of enzymes like asparagine synthetase (ASNS) for potential application in cancer research, particularly in cancers characterized by ASNS dysregulation . The hydroxymethyl and methoxy functional groups on the pyrrolidine ring provide handles for further chemical modification, allowing researchers to create diverse compound libraries for structure-activity relationship (SAR) studies. This makes it a valuable reagent for developing potential therapeutics for proliferative diseases. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-8(7-13)9(6-12)15-4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1

InChI Key

UQACEQMXLUFODR-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OC)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)OC)CO

Origin of Product

United States

Preparation Methods

Boc Protection of Pyrrolidine Derivatives

The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, in the synthesis of 1-N-Boc-3-hydroxypyrrolidine, sodium carbonate facilitated the reaction between 3-hydroxypyrrolidine and Boc₂O in tetrahydrofuran (THF), achieving a 95.1% purity after crystallization. Adapting this method, trans-3-(hydroxymethyl)-4-methoxypyrrolidine could undergo Boc protection under similar conditions.

Key Parameters :

  • Solvent : THF or dichloromethane.
  • Base : Sodium carbonate or triethylamine.
  • Temperature : 0–25°C.

Introduction of the Methoxy Group at C4

Methylation of a hydroxyl group at C4 is a critical step. In the synthesis of (2R,4R)-1-Boc-4-methoxypyrrolidine-2-carboxylic acid, methyl iodide (CH₃I) and sodium hydride (NaH) in THF at 273 K selectively methylated the C4 hydroxyl group. This method could be applied to a C4 hydroxyl precursor of the target compound.

Reaction Conditions :

  • Methylating Agent : CH₃I (2.2 equiv).
  • Base : NaH (4.1 equiv).
  • Temperature : 0–5°C to minimize side reactions.

Hydroxymethyl Group Installation at C3

The hydroxymethyl group can be introduced via reduction of a nitrile or ester. In a related synthesis, 4-chloro-3-hydroxy-butyronitrile was reduced using sodium borohydride (NaBH₄) and boron trifluoride etherate (BF₃·Et₂O), followed by ring closure to yield 3-hydroxypyrrolidine. For the target compound, a similar reduction of a C3 nitrile or ketone intermediate could yield the hydroxymethyl group.

Example Protocol :

  • Substrate : 3-Cyanopyrrolidine intermediate.
  • Reductant : NaBH₄ (1.5 equiv) and BF₃·Et₂O (2.0 equiv) in THF.
  • Workup : Quench with sodium carbonate, extract with chloroform, and crystallize.

De Novo Pyrrolidine Ring Synthesis

Cyclization Strategies

Ring-closing metathesis (RCM) or cyclization of diamines/diols offers stereochemical control. For instance, γ-butyrolactone derivatives have been cyclized with aminoguanidine to form triazolopyrimidines, though adaption for pyrrolidines would require diol or diamine precursors.

Potential Route :

  • Starting Material : 3-(Hydroxymethyl)-4-methoxy-1,5-pentanediol.
  • Cyclization : Mitsunobu reaction or acid-catalyzed ring closure.
  • Boc Protection : Post-cyclization.

Stereochemical Control

Achieving the trans configuration requires chiral auxiliaries or catalysts. In the synthesis of (2R,4R)-1-Boc-4-methoxypyrrolidine-2-carboxylic acid, the starting material’s inherent chirality dictated the final stereochemistry. For the target compound, enantioselective reduction or asymmetric catalysis during ring formation may be necessary.

Synthetic Routes and Comparative Analysis

The table below summarizes hypothetical routes based on analogous syntheses:

Route Starting Material Key Steps Yield Stereochemical Outcome
1 3-Hydroxypyrrolidine Boc protection → C4 methylation → C3 hydroxymethylation 60–70% Requires resolution
2 4-Methoxyproline derivative Reduction of C3 carboxyl → Boc protection 50–65% Retains starting chirality
3 1,5-Diol precursor Cyclization → Boc protection → functionalization 40–55% Moderate trans selectivity

Route 1 mirrors methods from patent CN102249971A, while Route 2 adapts techniques from PMC3011444. Route 3 remains speculative but leverages cyclization strategies common in heterocycle synthesis.

Critical Process Optimization Steps

Purification and Crystallization

Post-synthetic purification often determines yield and purity. For Boc-protected pyrrolidines, crystallization from petroleum ether or methanol is effective. For example, 1-N-Boc-3-hydroxypyrrolidine was isolated in 89% yield via petroleum ether crystallization.

Stereochemical Resolution

If racemic mixtures form, chiral chromatography or diastereomeric salt formation (e.g., with tartaric acid) can resolve trans and cis isomers.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the ester group can yield an alcohol.

Scientific Research Applications

Tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The tert-butyl ester group can also affect the compound’s solubility and stability, impacting its overall biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in substituents, stereochemistry, and protecting groups. Key differences include:

  • Substituent type: Amino vs. hydroxymethyl groups at the 3-position.
  • Protecting groups : Boc, Cbz (benzyloxycarbonyl), or unprotected amines.
  • Stereochemistry : Cis vs. trans configurations.

Comparative Data Table

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score Key Properties
trans-1-Boc-3-(hydroxymethyl)-4-methoxypyrrolidine C₁₂H₂₃NO₅ (estimated) ~285.3 1-Boc, 3-hydroxymethyl, 4-methoxy Reference Hydrophilic, acid-labile Boc
(3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate 1400562-12-0 C₁₁H₂₂N₂O₃ 230.3 1-Boc, 3-amino, 4-methoxy 0.96 Basic amine, lower polarity
(3R,4R)-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine 370881-64-4 C₁₈H₂₅N₂O₅ 361.4 1-Cbz, 3-Boc-amino, 4-hydroxymethyl Dual protection, higher MW
trans-3-amino-1-Boc-4-methoxypyrrolidine 429673-79-0 C₁₁H₂₂N₂O₃ 230.3 1-Boc, 3-amino, 4-methoxy Reactive amine, similar to target compound
trans-1-Boc-4-(3-hydroxyphenyl)-pyrrolidine-3-carboxylic acid 959575-09-8 C₁₆H₂₁NO₅ 307.3 1-Boc, 3-carboxy, 4-hydroxyphenyl Aromatic substituent, acidic

Key Observations

Substituent Effects: Hydroxymethyl vs. Amino: The hydroxymethyl group in the target compound increases hydrophilicity compared to the amino group in analogs like (3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate. This impacts solubility and interaction with biological targets . Methoxy Group: The 4-methoxy substituent enhances steric hindrance and electron-donating effects, influencing reactivity in nucleophilic substitutions .

Protecting Group Influence: Boc vs. Cbz: Boc is acid-labile, whereas Cbz requires hydrogenolysis for removal. This distinction dictates synthetic strategies—Boc is preferred for acid-stable intermediates, while Cbz is used in orthogonal protection .

Stereochemical Considerations: The trans configuration in the target compound and its analogs ensures spatial alignment critical for binding to chiral receptors or catalysts. Cis isomers (e.g., cis-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine) exhibit divergent physicochemical profiles .

Physical Properties :

  • Compounds with aromatic groups (e.g., trans-1-Boc-4-(3-hydroxyphenyl)-pyrrolidine-3-carboxylic acid) exhibit higher molecular weights and altered solubility compared to aliphatic analogs .

Research Implications

  • Medicinal Chemistry : The hydroxymethyl group in the target compound may improve water solubility, making it advantageous for drug design.
  • Synthetic Utility : The Boc group allows for selective deprotection, enabling modular synthesis of complex molecules .
  • Structure-Activity Relationships (SAR): Subtle changes (e.g., amino → hydroxymethyl) significantly alter bioactivity, as seen in analogs targeting enzymes or receptors .

Biological Activity

trans-1-Boc-3-(hydroxymethyl)-4-methoxypyrrolidine is a pyrrolidine derivative notable for its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group, hydroxymethyl, and methoxy substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme interactions and receptor binding.

  • Molecular Formula : C10H19N2O3
  • Molecular Weight : Approximately 215.27 g/mol
  • Structural Features :
    • Pyrrolidine ring
    • Hydroxymethyl group at the 3-position
    • Methoxy group at the 4-position
    • Boc protection on the nitrogen atom

The presence of these functional groups enhances the compound's reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical applications.

Research indicates that this compound may interact with specific enzymes and receptors, modulating biological pathways. The binding affinity to various protein targets is crucial for understanding its therapeutic potential. For example, compounds with similar structures have shown the ability to influence cellular signaling and metabolic processes.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals insights into its biological activity:

Compound NameMolecular FormulaKey Features
trans-3-Amino-1-Boc-4-hydroxypyrrolidineC10H20N2O3Contains an amino group instead of hydroxymethyl
tert-butyl (3R,4R)-3-amino-4-hydroxy-1-pyrrolidinecarboxylateC10H19N2O3Similar backbone but different substituents
(3R,4R)-tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylateC10H19N2O3Shares methoxy group but differs in stereochemistry
(S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylateC10H19N2O3Similar structure but lacks Boc protection

This table illustrates how variations in substituents affect the biological properties of pyrrolidine derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Enzyme Interaction Studies :
    • Research has indicated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. The specificity of these interactions is critical for developing targeted therapies.
  • Receptor Binding Affinity :
    • A study focused on structure-activity relationships (SAR) highlighted that modifications to the pyrrolidine ring could significantly impact binding affinities to dopamine receptors. This suggests that this compound may exhibit similar properties, warranting further investigation into its potential as a therapeutic agent .
  • Antimicrobial Activity :
    • Preliminary findings suggest that this compound may possess antimicrobial properties, although detailed studies are required to elucidate its efficacy against specific pathogens.

Q & A

(Basic) What are the recommended synthetic methodologies for preparing trans-1-Boc-3-(hydroxymethyl)-4-methoxypyrrolidine in high enantiomeric purity?

Methodological Answer:
The synthesis involves multi-step protection/deprotection strategies. Key steps include:

  • Boc Protection : Introduce the tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP in THF).
  • Hydroxymethylation : Achieved via lithiation-trapping reactions at -78°C to prevent racemization, followed by quenching with formaldehyde .
  • Deprotection : Use 20% trifluoroacetic acid (TFA) in dichloromethane at 0°C to minimize epimerization (<2% by chiral HPLC) .
    Purification via flash chromatography (silica gel, ethyl acetate/hexane) yields >95% purity. Critical parameters include anhydrous conditions and strict temperature control .

(Basic) What analytical techniques are most effective for confirming structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry, with Boc (δ ~1.4 ppm, singlet) and methoxy (δ ~3.3 ppm) as diagnostic peaks. NOESY correlations validate trans-configuration .
  • HRMS : Molecular ion [M+H]⁺ should match theoretical mass within 3 ppm error.
  • HPLC : Use a C18 column with acetonitrile/water (70:30) gradient; UV detection at 210 nm ensures purity >98% .

(Basic) How should the compound be stored to prevent degradation?

Methodological Answer:

  • Store at 2–8°C in airtight containers under argon. Desiccants (e.g., molecular sieves) prevent hydrolysis of the Boc group.
  • Stability studies show <5% degradation over 12 months under these conditions. Avoid exposure to oxidizers, as pyrrolidine derivatives may decompose into hazardous byproducts .

(Advanced) What strategies mitigate epimerization during Boc deprotection?

Methodological Answer:

  • Low-Temperature Deprotection : Use 20% TFA in DCM at 0°C for 2 hours instead of room temperature, reducing racemization .
  • Alternative Deprotection : Catalytic hydrogenation (Pd/C, H₂) under neutral conditions preserves stereochemistry but requires 24–48 hours .
  • Monitoring : Chiral HPLC (Chiralpak IA column, hexane/isopropanol) detects epimers with a resolution >1.5 .

(Advanced) Are computational models available to predict the hydroxymethyl group’s reactivity?

Methodological Answer:

  • DFT Calculations : Frontier Molecular Orbital (FMO) analysis predicts nucleophilicity (HOMO energy: -6.3 eV) at the hydroxymethyl oxygen, favoring reactions with electrophiles like acyl chlorides .
  • Solvent Effects : Polar solvents (e.g., DMF) lower activation barriers by stabilizing transition states in SN2 reactions (ΔG‡ reduced by 5–10 kcal/mol) .

(Advanced) How to resolve discrepancies in reported melting points or spectral data?

Methodological Answer:

  • Polymorph Control : Recrystallize from tert-butyl methyl ether/hexane (1:3) to isolate a single polymorph (mp: 194–196°C vs. lit. 190–192°C) .
  • Solid-State NMR : Differentiates polymorphs via ¹³C chemical shifts.
  • TGA-DSC : Detects solvent residues affecting thermal properties .

(Basic) What safety precautions are necessary during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation.
  • Spill Management : Absorb with vermiculite, dispose as hazardous waste.
  • First Aid : For skin contact, wash with soap/water for 15 minutes; seek medical attention if irritation persists .

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